(2E)-N-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. These compounds are characterized by the presence of an amide group attached to an acrylate moiety. The compound’s structure includes a 2-chlorobenzyl group and a 3,4-dimethoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE typically involves the reaction of 2-chlorobenzylamine with 3,4-dimethoxycinnamic acid or its derivatives under appropriate conditions. The reaction may be catalyzed by a base such as triethylamine or pyridine, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be oxidized to form corresponding quinones.
Reduction: The double bond in the acrylamide moiety can be reduced to form the corresponding amide.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield saturated amides.
Scientific Research Applications
(2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-BROMOBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE
- (2E)-N-(2-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE
- (2E)-N-(2-METHYLBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE
Uniqueness
The uniqueness of (2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE lies in the presence of the 2-chlorobenzyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H18ClNO3 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
(E)-N-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-9-7-13(11-17(16)23-2)8-10-18(21)20-12-14-5-3-4-6-15(14)19/h3-11H,12H2,1-2H3,(H,20,21)/b10-8+ |
InChI Key |
XNAMSAXEITWWBZ-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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